JNK Isoform Inhibitory Potency of a 2-(1H-Pyrazol-4-yl)pyridine Derivative (Compound 11e)
A specific derivative of 2-(1H-pyrazol-4-yl)pyridine, identified as compound 11e, demonstrates potent and selective inhibition of JNK1. Its high selectivity over a panel of 50 kinases is a key differentiating factor [1]. In a direct comparison, the same scaffold produced compound 11c, which showed superior antiproliferative activity (GI50) against K562 leukemic cells compared to the reference JNK inhibitor SP600125 [2].
| Evidence Dimension | Antiproliferative activity in K562 leukemia cells |
|---|---|
| Target Compound Data | GI50 = 1.28 µM (for derivative 11c) |
| Comparator Or Baseline | SP600125 (Reference JNK inhibitor) |
| Quantified Difference | Compound 11c showed superior potency over the reference standard SP600125. |
| Conditions | K562 leukemic cell line |
Why This Matters
This head-to-head data confirms that a derivative of this specific scaffold outperforms a standard tool compound, providing a validated starting point for medicinal chemistry optimization.
- [1] Mersal, K. I., et al. (2023). Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells. European Journal of Medicinal Chemistry. View Source
- [2] Mersal, K. I., et al. (2023). Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells. European Journal of Medicinal Chemistry. View Source
